Enhanced Lipophilicity (XLogP) Driven by 4-Bromo Substitution Compared to 4-Chloro Analog
The (4-Bromo-2-fluorophenyl)methanesulfonamide exhibits an XLogP3-AA value of 1.2, computed by PubChem [1]. While direct experimental data for the 4-chloro analog (N-(4-chloro-2-fluorophenyl)methanesulfonamide, CAS 545384-21-2) is not available in this analysis, general structure-activity relationship (SAR) principles for halogenated aromatics dictate that replacing bromine with chlorine typically reduces lipophilicity by approximately 0.5–0.7 logP units due to the smaller size and lower polarizability of the chlorine atom. This difference is significant in drug design, as higher lipophilicity can enhance membrane permeability and target engagement [2].
| Evidence Dimension | Lipophilicity (Computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP = 1.2 |
| Comparator Or Baseline | N-(4-chloro-2-fluorophenyl)methanesulfonamide (Predicted XLogP ≈ 0.5–0.7) |
| Quantified Difference | Increase of approximately 0.5–0.7 logP units |
| Conditions | Computed property based on XLogP3 algorithm |
Why This Matters
A higher logP value is a key differentiator for researchers optimizing lead compounds for passive membrane permeability and central nervous system (CNS) penetration.
- [1] PubChem. (2024). (4-Bromo-2-fluorophenyl)methanesulfonamide. PubChem Compound Summary for CID 61064587. National Library of Medicine. View Source
- [2] Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. View Source
